molecular formula C4H2ClNO2S B1376307 4-Chloro-1,3-thiazole-2-carboxylic acid CAS No. 1211521-70-8

4-Chloro-1,3-thiazole-2-carboxylic acid

Cat. No.: B1376307
CAS No.: 1211521-70-8
M. Wt: 163.58 g/mol
InChI Key: BOZVLMGZCYCCGY-UHFFFAOYSA-N
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Description

4-Chloro-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that contains a thiazole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

4-Chloro-1,3-thiazole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as topoisomerase II, which is involved in DNA replication and repair . The compound binds to the enzyme, leading to the formation of DNA double-strand breaks, which can result in cell cycle arrest and apoptosis. Additionally, this compound has been shown to interact with various proteins and receptors, influencing their activity and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound can alter metabolic fluxes and the levels of key metabolites, impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, its interaction with topoisomerase II results in enzyme inhibition and the induction of DNA damage . Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and the levels of important metabolites . The compound’s impact on metabolic pathways can result in changes in energy production, biosynthesis, and other cellular processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of this compound can influence its biological activity and overall effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its role in various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea. For instance, the reaction of 2-chloroacetyl chloride with thiourea in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 4-substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring .

Scientific Research Applications

4-Chloro-1,3-thiazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,3-thiazole-2-carboxylic acid
  • 4-Bromo-1,3-thiazole-2-carboxylic acid
  • 4-Amino-1,3-thiazole-2-carboxylic acid

Uniqueness

4-Chloro-1,3-thiazole-2-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex compounds .

Properties

IUPAC Name

4-chloro-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-2-1-9-3(6-2)4(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZVLMGZCYCCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211521-70-8
Record name 4-chloro-1,3-thiazole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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